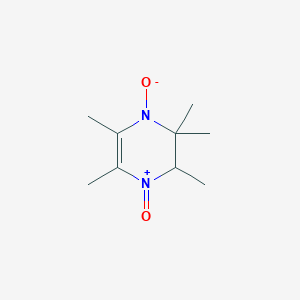
2,3-Dihydro-2,2,3,5,6-pentamethylpyrazine 1,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-2,2,3,5,6-pentamethylpyrazine 1,4-dioxide, commonly known as PQQ, is a redox cofactor that is involved in various biological functions. It was first discovered in 1979 as a growth factor for bacteria, and its importance in human health has been recognized only recently. PQQ is found in various food sources, including fermented soybeans, parsley, green peppers, kiwifruit, and green tea.
Mécanisme D'action
PQQ acts as a redox cofactor and can participate in both one-electron and two-electron transfer reactions. It can also activate various signaling pathways, including the Nrf2 pathway, which regulates the expression of antioxidant and detoxification genes. PQQ can also activate the AMPK pathway, which plays a role in energy metabolism and mitochondrial biogenesis.
Effets Biochimiques Et Physiologiques
PQQ has been shown to have various biochemical and physiological effects. It can reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. PQQ can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines. PQQ has been found to improve cognitive function and memory in animal studies. It can also improve energy metabolism and increase endurance in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PQQ in lab experiments is its stability and solubility in water. PQQ can also be easily synthesized or obtained from natural sources. However, one limitation of using PQQ in lab experiments is its high cost compared to other antioxidants.
Orientations Futures
There are several future directions for PQQ research. One direction is to investigate the potential of PQQ in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study the effects of PQQ on exercise performance and muscle function. PQQ's potential as a therapeutic agent for metabolic disorders such as diabetes and obesity also needs further investigation. Additionally, the safety and efficacy of PQQ supplementation in humans need to be studied in more detail.
Conclusion
In conclusion, PQQ is a redox cofactor that has been shown to have various health benefits. It can reduce oxidative stress, inflammation, and improve energy metabolism. PQQ has potential therapeutic applications in neurodegenerative diseases, metabolic disorders, and exercise performance. However, more research is needed to fully understand the mechanism of action and safety and efficacy of PQQ supplementation in humans.
Méthodes De Synthèse
PQQ can be synthesized chemically or biologically. The chemical synthesis involves the reaction of 2,3,5,6-tetramethylpyrazine with nitrosylsulfuric acid to form PQQ. The biological synthesis involves the use of microorganisms such as Gluconobacter oxydans, which can produce PQQ through the oxidation of glucose.
Applications De Recherche Scientifique
PQQ has been extensively studied for its potential health benefits. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. PQQ has also been found to promote mitochondrial biogenesis, which is the process of creating new mitochondria in cells. Mitochondria are the powerhouses of cells and play a crucial role in energy production.
Propriétés
Numéro CAS |
152860-44-1 |
|---|---|
Nom du produit |
2,3-Dihydro-2,2,3,5,6-pentamethylpyrazine 1,4-dioxide |
Formule moléculaire |
C9H16N2O2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C9H16N2O2/c1-6-7(2)11(13)9(4,5)8(3)10(6)12/h8H,1-5H3 |
Clé InChI |
KVGDVPUGHRDXQN-UHFFFAOYSA-N |
SMILES |
CC1C(N(C(=C([N+]1=O)C)C)[O-])(C)C |
SMILES canonique |
CC1C(N(C(=C([N+]1=O)C)C)[O-])(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



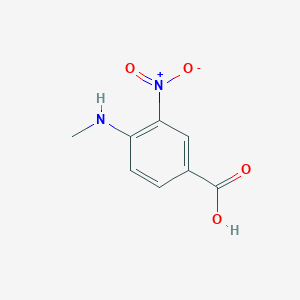
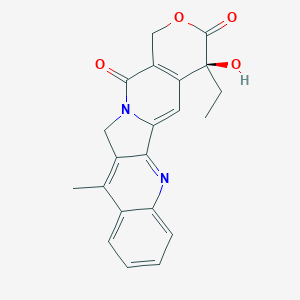
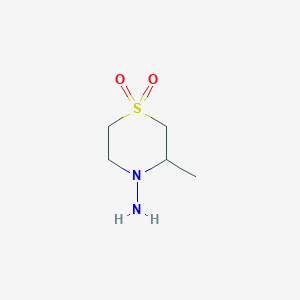
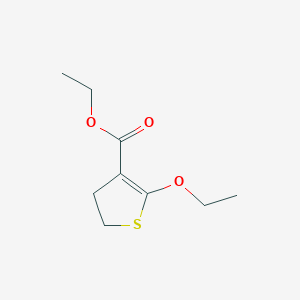
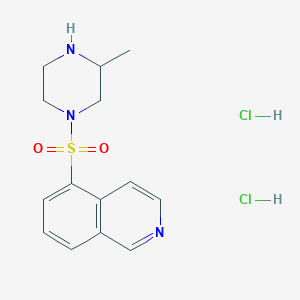
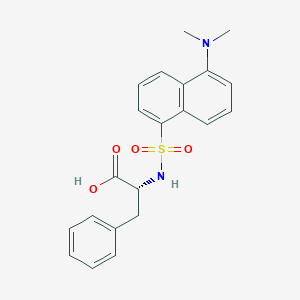
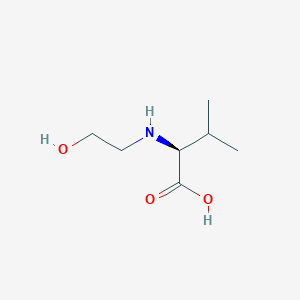
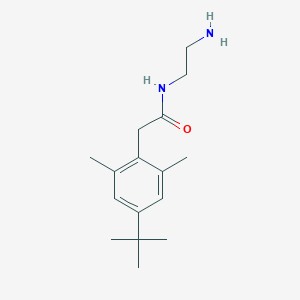
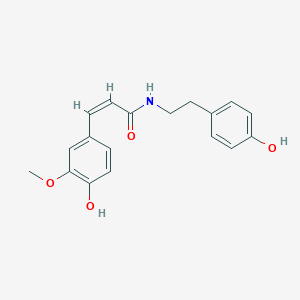
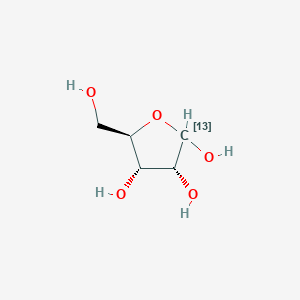
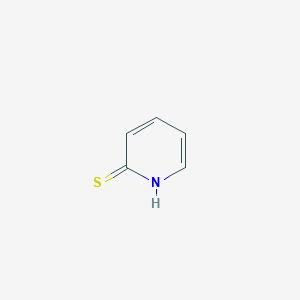
![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)

